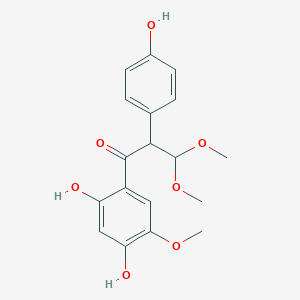

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone is a useful research compound. Its molecular formula is C18H20O7 and its molecular weight is 348.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone, also known by its CAS number 58115-20-1, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties as revealed through various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14O5, with a molecular weight of approximately 274.27 g/mol. The structure features multiple hydroxyl groups and methoxy substituents, which are known to influence its biological activity.

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays. A study published in the Chemical and Pharmaceutical Bulletin highlighted that derivatives of similar structures exhibited significant radical-scavenging activities against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The presence of hydroxyl groups is often correlated with enhanced antioxidant activity due to their ability to donate electrons and stabilize free radicals .

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study examining various synthesized compounds for their antibacterial effects, it was found that certain derivatives showed enhanced activity against Gram-positive bacteria and fungi. Specifically, it was reported that the compound demonstrated greater efficacy than standard antibiotics such as ampicillin against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 12 µg/mL | |

| E. coli | 15 µg/mL | |

| Candida albicans | 10 µg/mL |

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. A study demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The IC50 values for cancerous cell lines ranged from 93.7 µM to over 300 µM depending on the specific line tested .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) | Reference |

|---|---|---|---|

| HeLa | 97.1 | Higher in normal cells | |

| U87 | 240.2 | Higher in normal cells | |

| EUFA30 (normal) | >300 | N/A |

The mechanisms underlying the biological activities of this compound appear to be multifaceted. Its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative stress. The antimicrobial effects are likely due to disruption of bacterial cell membranes or inhibition of vital enzymatic processes within microbial cells . Additionally, the cytotoxicity observed in cancer cells may involve induction of apoptosis or cell cycle arrest, although specific pathways remain to be fully elucidated.

Propiedades

IUPAC Name |

1-(2,4-dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O7/c1-23-15-8-12(13(20)9-14(15)21)17(22)16(18(24-2)25-3)10-4-6-11(19)7-5-10/h4-9,16,18-21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKRJIMDZWKNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C(C2=CC=C(C=C2)O)C(OC)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570957 |

Source

|

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58115-20-1 |

Source

|

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxy-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58115-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)-3,3-dimethoxypropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.